molecular formula C17H15ClN2O6 B3884747 2-methoxyethyl 4-[(2-chloro-4-nitrobenzoyl)amino]benzoate

2-methoxyethyl 4-[(2-chloro-4-nitrobenzoyl)amino]benzoate

Cat. No.: B3884747
M. Wt: 378.8 g/mol
InChI Key: ZNFPHFDISPSQQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxyethyl 4-[(2-chloro-4-nitrobenzoyl)amino]benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as chlorambenoxime and is a derivative of benzoic acid.

Mechanism of Action

The mechanism of action of 2-methoxyethyl 4-[(2-chloro-4-nitrobenzoyl)amino]benzoate involves the inhibition of tubulin polymerization, which is essential for cell division. This leads to the disruption of the microtubule network and ultimately results in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce cell cycle arrest and apoptosis, and disrupt the microtubule network. Additionally, it has been shown to have anti-inflammatory and anti-oxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-methoxyethyl 4-[(2-chloro-4-nitrobenzoyl)amino]benzoate in lab experiments is its potent anti-cancer activity. This makes it a valuable compound for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.

Future Directions

There are several future directions for the study of 2-methoxyethyl 4-[(2-chloro-4-nitrobenzoyl)amino]benzoate. One area of research could focus on the development of more potent and selective derivatives of this compound for the treatment of cancer. Additionally, the potential anti-inflammatory and anti-oxidant properties of this compound could be further explored for the treatment of other diseases such as Alzheimer's and Parkinson's disease. Finally, the mechanisms of action of this compound could be further elucidated to better understand its effects on cancer cells and other biological processes.

Scientific Research Applications

2-methoxyethyl 4-[(2-chloro-4-nitrobenzoyl)amino]benzoate has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been found to exhibit potent anti-cancer activity against various cancer cell lines including breast, lung, and colon cancer. Furthermore, it has been shown to induce cell cycle arrest and apoptosis in cancer cells.

Properties

IUPAC Name

2-methoxyethyl 4-[(2-chloro-4-nitrobenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O6/c1-25-8-9-26-17(22)11-2-4-12(5-3-11)19-16(21)14-7-6-13(20(23)24)10-15(14)18/h2-7,10H,8-9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNFPHFDISPSQQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.